

Mass Spectrometry Analysis of D-Methionine-N-fmoc-d3: A Technical Guide

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Compound of Interest

Compound Name: *D-Methionine-N-fmoc-d3*

Cat. No.: *B15558724*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of **D-Methionine-N-fmoc-d3**, a deuterated and Fmoc-protected form of the amino acid D-methionine. This compound is frequently utilized as an internal standard in quantitative mass spectrometry-based assays for the precise measurement of methionine and other amino acids in complex biological matrices.^{[1][2]} Its stable isotope label allows for accurate quantification by correcting for variations in sample preparation and instrument response.

Core Principles and Applications

D-Methionine-N-fmoc-d3 incorporates three deuterium atoms on the methyl group of the methionine side chain, resulting in a predictable mass shift from its unlabeled counterpart.^[3] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus enhances chromatographic retention on reversed-phase columns and provides a characteristic fragmentation pattern in mass spectrometry.^{[4][5]}

The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods.^[2] By adding a known amount of **D-Methionine-N-fmoc-d3** to a sample, the corresponding unlabeled L- or D-methionine can be accurately quantified by comparing the peak areas of the labeled and unlabeled analytes. This isotope dilution mass spectrometry approach is considered a gold standard for quantitative analysis.

Experimental Protocols

A robust and reproducible analytical method is crucial for accurate quantification. The following sections detail a typical experimental workflow for the analysis of **D-Methionine-N-fmoc-d3**.

Sample Preparation

Effective sample preparation is critical to remove interfering substances and ensure compatibility with the LC-MS system. For biological samples such as plasma or cell lysates, a protein precipitation step is typically required.

- **Protein Precipitation:** To 100 μL of the biological sample, add 300 μL of a cold organic solvent such as acetonitrile or methanol containing the internal standard, **D-Methionine-N-fmoc-d3**, at a known concentration.
- **Vortexing and Centrifugation:** Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- **Supernatant Collection:** Carefully collect the supernatant, which contains the analyte and internal standard, and transfer it to a clean vial for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation of **D-Methionine-N-fmoc-d3** from other sample components is typically achieved using reversed-phase high-performance liquid chromatography (HPLC).

Table 1: HPLC Parameters

Parameter	Recommended Condition
Column	C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 10 minutes
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μ L

The mass spectrometric analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode for Fmoc-derivatized amino acids.[\[5\]](#)[\[6\]](#)

Table 2: Mass Spectrometry Parameters

Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Negative
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	350°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

Quantitative Data and Fragmentation Analysis

The quantitative analysis of **D-Methionine-N-fmoc-d3** relies on multiple reaction monitoring (MRM), where the precursor ion is selectively fragmented, and a specific product ion is monitored.

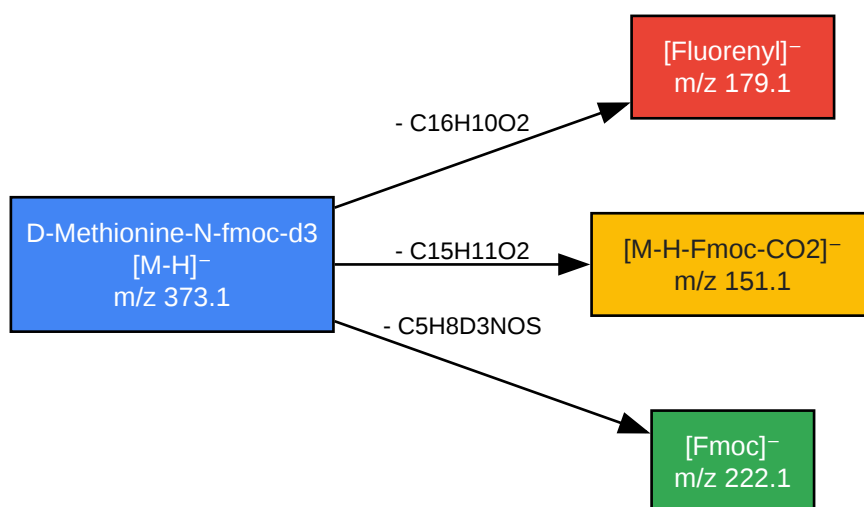
Table 3: MRM Transitions and Collision Energies for **D-Methionine-N-fmoc-d3**

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Proposed Fragment	Collision Energy (eV)
D-Methionine-N-fmoc-d3	373.1	179.1	[Fluorenyl]-	25
D-Methionine-N-fmoc-d3	373.1	151.1	[M-H-Fmoc-CO ₂]-	35
D-Methionine-N-fmoc-d3	373.1	222.1	[Fmoc]-	20

Note: Optimal collision energies may vary depending on the mass spectrometer used and should be empirically determined.

Fragmentation Pathway

The collision-induced dissociation (CID) of the deprotonated **D-Methionine-N-fmoc-d3** molecule ([M-H]⁻ at m/z 373.1) primarily involves the fragmentation of the Fmoc group and the loss of the deuterated methylthio group from the methionine side chain.

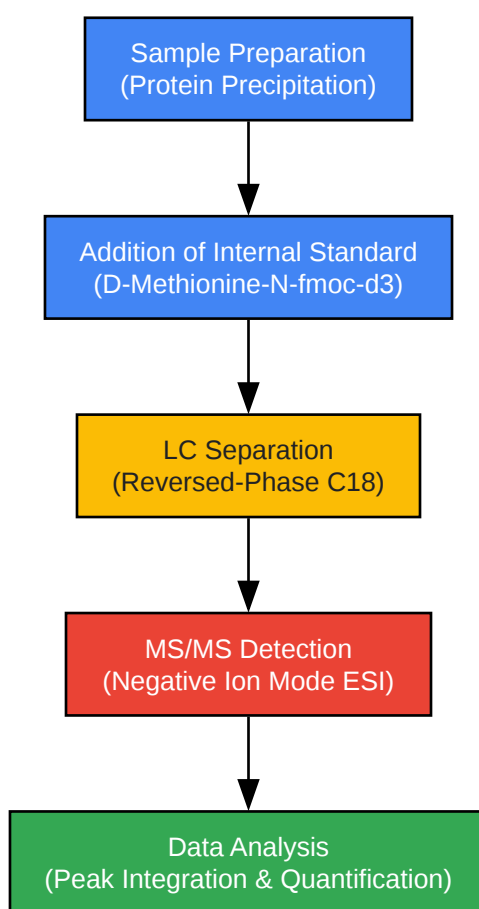


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Caption: Proposed fragmentation pathway of **D-Methionine-N-fmoc-d3** in negative ion mode ESI-MS/MS.

Experimental Workflow Overview

The overall process from sample receipt to data analysis follows a structured workflow to ensure data quality and consistency.



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Caption: General experimental workflow for the quantitative analysis using **D-Methionine-N-fmoc-d3**.

Conclusion

The mass spectrometric analysis of **D-Methionine-N-fmoc-d3** provides a highly specific and sensitive method for the quantification of methionine in various research and drug development applications. The use of stable isotope-labeled internal standards, coupled with optimized LC-MS/MS protocols, ensures the generation of accurate and reliable quantitative data. The information presented in this guide serves as a foundational resource for developing and implementing robust analytical methods for Fmoc-derivatized amino acids.

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